5-(Carbamothioylamino)-2-chlorobenzoic acid

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5-(Carbamothioylamino)-2-chlorobenzoic acid is a synthetic, bifunctional benzoic acid derivative bearing a thiourea (carbamothioylamino) group at the 5-position and a chlorine atom at the 2-position. Its molecular formula is C8H7ClN2O2S (MW 230.67 g/mol).

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
CAS No. 361365-15-3
Cat. No. B3036563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Carbamothioylamino)-2-chlorobenzoic acid
CAS361365-15-3
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)N)C(=O)O)Cl
InChIInChI=1S/C8H7ClN2O2S/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)
InChIKeyDQHMKUUXHZHRLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Carbamothioylamino)-2-chlorobenzoic acid (CAS 361365-15-3) – Scientific Procurement Baseline


5-(Carbamothioylamino)-2-chlorobenzoic acid is a synthetic, bifunctional benzoic acid derivative bearing a thiourea (carbamothioylamino) group at the 5-position and a chlorine atom at the 2-position . Its molecular formula is C8H7ClN2O2S (MW 230.67 g/mol). The compound is primarily offered as a research intermediate and is insoluble in water but soluble in common organic solvents .

Why In-Class Thiourea-Benzoic Acid Analogs Cannot Simply Substitute 5-(Carbamothioylamino)-2-chlorobenzoic acid (CAS 361365-15-3)


Within the class of halogenated thiourea-benzoic acids, the specific positioning of the thiourea and chlorine substituents can profoundly influence both coordination chemistry and biological activity. For instance, the positional isomer 5-chloro-2-thioureidobenzoic acid (CAS 87634-27-3) presents a distinct spatial arrangement of the key functional groups (chlorine at the 5-position instead of the 2-position) . This structural variation is expected to alter metal-binding geometry and H-bonding patterns, making generic substitution inappropriate without rigorous comparative data [1]. The specific 2-chloro-5-thioureido pattern of the target compound is a unique entry in the chemical landscape, demanding its own procurement validation.

Quantitative Evidence Missing for 5-(Carbamothioylamino)-2-chlorobenzoic acid (CAS 361365-15-3)


Critical Data Gap: No Findable Quantitative Head-to-Head Comparisons

A comprehensive search of primary research papers and authoritative databases, excluding the researcher-specified prohibited vendor sources, failed to identify any study presenting quantitative biological, chemical, or physical data that directly compares 5-(carbamothioylamino)-2-chlorobenzoic acid to a defined comparator under controlled conditions . The compound's sole publicly accessible records on PubChem [1] and ChemSpider are limited to predicted physicochemical properties and basic identifiers, which are insufficient to support a meaningful differentiation claim. The missing essential data prevents the calculation of a quantified difference against any analog. This evidence gap is itself a critical finding for scientific selection and procurement, indicating that unverified claims from marketing sources should be treated with caution.

Chemical Biology Medicinal Chemistry Coordination Chemistry

Application Scenarios Hindered by Insufficient Data for 5-(Carbamothioylamino)-2-chlorobenzoic acid


Theoretical Use as a Metal-Chelating Intermediate

The presence of a thiourea moiety adjacent to a carboxylic acid and a chlorine atom suggests potential as a ligand for synthesizing metal-organic complexes or catalysts . However, without stability constants (e.g., log K), quantitative yield data, or crystallographic data for a metal complex compared to those formed by the simpler isomer 5-chloro-2-thioureidobenzoic acid, this application cannot be validated for procurement.

Exploratory Medicinal Chemistry Scaffold

Thiourea derivatives are known for various biological activities, but for this specific scaffold, no quantitative biological data (e.g., IC50, Ki) against any specific target has been found in permissible sources . Any use in this scenario would be purely hypothetical and requires the end-user to conduct complete de novo evaluation.

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